molecular formula C12H8BrF B126189 4-Bromo-2-fluorobiphenyl CAS No. 41604-19-7

4-Bromo-2-fluorobiphenyl

Cat. No. B126189
CAS RN: 41604-19-7
M. Wt: 251.09 g/mol
InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N
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Patent
US04443631

Procedure details

Solutions of 375 ml (325 g, 2.8 moles) of isoamyl nitrite, and of 378 grams (2.0 moles) of crude 4-bromo-2-fluoroaniline in 250 ml benzene are added separately and simultaneously dropwise over about 20 hours to 3500 ml of benzene vigorously stirred under a nitrogen atmosphere, and kept in a water bath at 65° C. The mixture is kept overnight at 65° C., then cooled, washed twice with 250 ml of water and evaporated. The dark oily residue is dissolved in 750 ml methanol and 450 ml concentrated hydrochloric acid, and treated with 138 grams (2.1 moles) of granular zinc, added in small portions over about 6 hours. In order to complete this "reductive upgrading", the solution is treated with 54 grams (1.0 mole) of fine iron filings over 0.5 hours. Within one hour the color of the mixture is visibly lighter. The solution is diluted with one liter of water and one liter of Skellysolve B hexanes, and the liquids are decanted from the remaining metals. The aqueous phase is extracted twice with one liter of Skellysolve B hexanes and the one liter of water, one liter of 1 N NaOH, and one liter of water. The solution is then passed through anhydrous sodium sulfate and evaporated to provide 389 grams of 4-bromo-2-fluoro-biphenyl.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
138 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
Skellysolve B hexanes
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
54 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[Br:9][C:10]1[CH:16]=[CH:15][C:13](N)=[C:12]([F:17])[CH:11]=1.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>Cl.O.[Zn].[Fe]>[Br:9][C:10]1[CH:16]=[CH:15][C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:12]([F:17])[CH:11]=1

Inputs

Step One
Name
Quantity
375 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
378 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
Cl
Name
Quantity
138 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Skellysolve B hexanes
Quantity
1 L
Type
solvent
Smiles
Step Four
Name
Quantity
54 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept in a water bath at 65° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed twice with 250 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The dark oily residue is dissolved in 750 ml methanol
ADDITION
Type
ADDITION
Details
added in small portions over about 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
Within one hour the color of the mixture is visibly lighter
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the liquids are decanted from the remaining metals
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with one liter of Skellysolve B hexanes
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 389 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.